An In-depth Technical Guide to the Physicochemical and Basic Properties of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea
An In-depth Technical Guide to the Physicochemical and Basic Properties of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical and basic properties of the compound 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea. While this specific molecule is not extensively documented in public literature, this paper synthesizes foundational chemical principles and data from analogous structures to build a robust predictive profile. We will explore its chemical identity, delve into a detailed analysis of its basicity and related physicochemical characteristics, propose a viable synthetic route with a corresponding purification workflow, and outline methods for its analytical characterization. Furthermore, this guide discusses the potential pharmacological relevance of this molecule by examining the structure-activity relationships of its key functional moieties—the substituted phenylurea and the piperidine ring. This document is intended for researchers, scientists, and professionals in drug development who require a deep, predictive understanding of novel chemical entities.
Chemical Identity and Structural Analysis
Nomenclature and Identifiers
3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea is a disubstituted urea derivative. Its structure integrates a lipophilic p-tolyl group with a basic piperidine moiety, linked via a methylurea bridge.
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IUPAC Name: 1-((piperidin-3-yl)methyl)-3-(p-tolyl)urea
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Molecular Formula: C₁₄H₂₁N₃O
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Molecular Weight: 247.34 g/mol
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Canonical SMILES: CC1=CC=C(C=C1)NC(=O)NCC2CCCN2
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InChI Key: (Predicted) A unique identifier will be generated upon synthesis and registration in chemical databases.
Structural Analysis of Key Functional Moieties
The molecule's properties are a composite of its three primary structural components:
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Piperidine Ring: A saturated six-membered heterocycle containing a nitrogen atom. The nitrogen's lone pair of electrons is located in an sp³ hybridized orbital, making it a strong base.[1][2] The piperidine ring is a common scaffold in pharmaceuticals due to its favorable pharmacokinetic properties.[3]
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Urea Linker (-NH-CO-NH-): This functional group is planar and capable of acting as both a hydrogen bond donor and acceptor. The urea moiety is prevalent in medicinal chemistry, contributing to target binding and influencing solubility.[4][5]
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p-Tolyl Group (4-Methylphenyl): A phenyl ring substituted with a methyl group. This moiety imparts significant lipophilicity to the molecule and can engage in hydrophobic and van der Waals interactions with biological targets.
The linkage of these groups creates a molecule with distinct hydrophilic (piperidine, urea) and lipophilic (p-tolyl) regions, suggesting a potential for amphiphilic behavior.
Core Basic and Physicochemical Properties
The "basic properties" of this molecule are dominated by the piperidine nitrogen. Understanding its pKa is critical for predicting its behavior in physiological and experimental systems.
Basicity and Predicted pKa Analysis
The primary basic center in 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea is the secondary amine within the piperidine ring.
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Piperidine's Intrinsic Basicity: Unsubstituted piperidine is a relatively strong base with a pKa of its conjugate acid around 11.2 (pKb ≈ 2.8-2.9).[2][6] This is because the nitrogen's lone pair is in an sp³ orbital, making it readily available for protonation.[1]
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Effect of the Urea Substituent: The urea-containing substituent at the 3-position is electron-withdrawing, which will have a modest base-weakening effect on the piperidine nitrogen. This effect is transmitted through the carbon framework. Studies on piperidine derivatives show that β-substituents can modulate basicity.[7]
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Urea Group Basicity: The urea nitrogens are significantly less basic. The lone pairs on these nitrogens are delocalized by resonance with the adjacent carbonyl group, making them very weak bases (pKa of protonated urea is ~0.1).[8] Therefore, under physiological conditions, protonation will occur exclusively at the piperidine nitrogen.
Predicted pKa: Based on these factors, the predicted pKa of the conjugate acid of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea is estimated to be in the range of 9.5 - 10.5 . This indicates that at physiological pH (7.4), the molecule will exist predominantly in its protonated, cationic form.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties, which are crucial for drug development, influencing absorption, distribution, metabolism, and excretion (ADME).
| Property | Predicted Value | Significance in Drug Development |
| pKa (Conjugate Acid) | 9.5 - 10.5 | Governs ionization state, solubility, and receptor interaction. Primarily exists as a cation at physiological pH. |
| LogP (Octanol/Water) | 2.0 - 2.5 | Measures lipophilicity. A moderate LogP suggests a balance between aqueous solubility and membrane permeability. |
| Aqueous Solubility | Moderately soluble in acidic pH, low in basic pH. | As a basic compound, solubility is pH-dependent. Higher solubility is expected at pH values below its pKa. |
| Hydrogen Bond Donors | 3 (Two urea N-H, one piperidine N-H) | Key for target binding and contributes to aqueous solubility. |
| Hydrogen Bond Acceptors | 2 (One urea C=O, one piperidine N) | Influences interactions with biological macromolecules and water. |
| Polar Surface Area (PSA) | ~67 Ų | Predicts cell membrane permeability. A value under 140 Ų is generally associated with good oral bioavailability. |
Synthesis and Purification Workflow
A reliable synthesis is paramount for obtaining high-purity material for research. A logical and common approach for synthesizing N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate.
Proposed Synthetic Pathway
The most straightforward synthesis involves a two-step process starting from commercially available materials:
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Step 1: Preparation of the Isocyanate: 4-methylaniline (p-toluidine) is reacted with a phosgene equivalent, such as triphosgene, to generate 4-methylphenyl isocyanate in situ.
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Step 2: Urea Formation: The generated isocyanate is then reacted with 3-(aminomethyl)piperidine to form the final product, 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea.
This workflow is efficient and widely used for the synthesis of urea derivatives.[5]
Experimental Synthesis Protocol
Caution: This protocol involves toxic reagents like triphosgene and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
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4-methylaniline (p-toluidine)
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Triphosgene
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Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
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3-(aminomethyl)piperidine
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Anhydrous Dichloromethane (DCM)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., DCM, Methanol)
Procedure:
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Isocyanate Formation (In Situ): a. Dissolve 4-methylaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). b. Cool the solution to 0 °C in an ice bath. c. In a separate flask, dissolve triphosgene (0.35 eq) in anhydrous DCM. d. Add the triphosgene solution dropwise to the cooled aniline solution over 30 minutes. e. After the addition is complete, slowly add triethylamine (2.2 eq) dropwise. f. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The formation of 4-methylphenyl isocyanate is typically monitored by thin-layer chromatography (TLC).
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Urea Formation: a. In a separate flask, dissolve 3-(aminomethyl)piperidine (1.0 eq) in anhydrous DCM. b. Cool the previously prepared isocyanate solution back to 0 °C. c. Add the 3-(aminomethyl)piperidine solution dropwise to the isocyanate solution. d. Allow the reaction to warm to room temperature and stir overnight.
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Workup and Purification: a. Quench the reaction by slowly adding saturated NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude solid by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to elute the final product.
Synthesis and Purification Workflow Diagram
Caption: Proposed workflow for synthesis and purification.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic and Chromatographic Methods
The following table outlines the expected results from standard analytical techniques.
| Method | Expected Observations |
| ¹H NMR (Proton NMR) | - Aromatic protons from the p-tolyl ring (~7.0-7.4 ppm).- A singlet for the methyl group (~2.3 ppm).- Signals for the urea N-H protons (broad, variable shift).- Complex aliphatic signals for the piperidine ring and methylene bridge protons (~1.5-3.5 ppm). |
| ¹³C NMR (Carbon NMR) | - A signal for the urea carbonyl carbon (~155-160 ppm).- Aromatic carbon signals (~120-140 ppm).- Aliphatic carbon signals for the piperidine ring and methylene bridge.- A signal for the tolyl methyl carbon (~21 ppm). |
| Mass Spectrometry (MS) | - ESI+: Expected [M+H]⁺ ion at m/z 248.17. |
| Infrared (IR) Spectroscopy | - Strong C=O stretch for the urea carbonyl (~1630-1680 cm⁻¹).- N-H stretching bands (~3300-3500 cm⁻¹).- C-H stretches (aromatic and aliphatic). |
| HPLC/UPLC | A single major peak under appropriate reversed-phase conditions (e.g., C18 column with a water/acetonitrile mobile phase containing a modifier like formic acid or TFA to ensure protonation of the piperidine). |
Standard Analytical Workflow
Caption: A standard workflow for analytical validation.
Potential Pharmacological Context
The structural motifs within 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea are of significant interest in drug discovery.
Structure-Activity Relationship (SAR) Insights
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Piperidinyl Urea Derivatives: This class of compounds has been investigated for various biological activities. Studies have shown that piperidinyl urea derivatives can act as hERG potassium channel blockers and histamine H3 antagonists.[9] The specific substitution patterns on the piperidine and aryl rings are critical for determining activity and selectivity.
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Neuroprotective Properties: Other research has focused on piperidine urea derivatives for their neuroprotective potential, designing molecules to reduce cardiotoxicity while maintaining efficacy. The urea group often plays a crucial role in binding to target proteins through hydrogen bonds.
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General Pharmacological Relevance: The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[3] Its basic nitrogen allows for the formation of salts, often improving solubility and handling properties. Aryl ureas are also a well-established class of compounds with diverse biological activities, including use as kinase inhibitors in oncology.[10]
Hypothetical Biological Target Interaction Pathway
Given the prevalence of aryl ureas as kinase inhibitors, a hypothetical interaction model can be proposed. Many kinase inhibitors utilize a urea moiety to form key hydrogen bonds with the "hinge region" of the kinase domain, a critical interaction for potent inhibition.
Caption: Hypothetical kinase inhibition pathway.
Conclusion
3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea is a molecule with well-defined, predictable chemical properties derived from its constituent functional groups. Its core basicity is governed by the sp³-hybridized nitrogen of the piperidine ring, with a predicted pKa that ensures it is predominantly protonated at physiological pH. Its amphiphilic nature, combining a lipophilic aryl group with a basic heterocycle, provides a structural foundation common in modern medicinal chemistry. The synthetic route is straightforward, and the analytical characterization can be achieved with standard laboratory techniques. While specific biological data is absent, its structural similarity to known pharmacologically active agents suggests it may be a valuable probe or starting point for drug discovery programs, particularly in areas such as kinase inhibition or neurology.
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